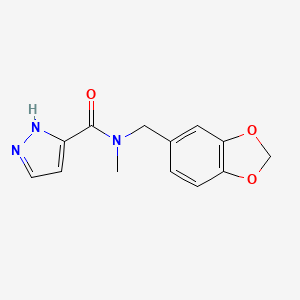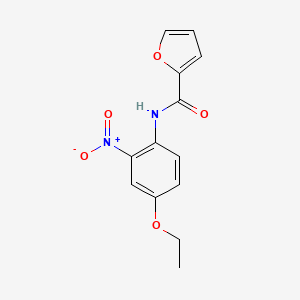
4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'AFMK' and is known for its antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of AFMK is not fully understood. However, it is believed that AFMK exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the activity of pro-inflammatory enzymes.
Biochemical and Physiological Effects:
AFMK has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cellular survival. AFMK has also been shown to have neuroprotective effects, protecting against neuronal damage and promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
AFMK has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of AFMK is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are a number of future directions for research on AFMK. One area of interest is the potential use of AFMK in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. AFMK has been shown to have neuroprotective effects and may be a promising candidate for the development of new therapies for these diseases. Additionally, further research is needed to fully understand the mechanism of action of AFMK and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of AFMK involves the reaction of 4-fluoroacetophenone with methylamine and acetylacetone in the presence of a catalytic amount of acetic acid. This reaction produces AFMK as a yellow solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
AFMK has been widely studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. AFMK has been shown to protect against oxidative stress and inflammation in various cell types, including neuronal cells, endothelial cells, and immune cells.
Eigenschaften
IUPAC Name |
3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-7(16)10-11(15(2)13(18)12(10)17)8-3-5-9(14)6-4-8/h3-6,11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDQZULBRGSUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)
![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5130153.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)
![N-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5130163.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)
![4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5130213.png)


![2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B5130233.png)

![2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B5130241.png)